(S)-N,N-diethylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC20137747
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2 |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | (3S)-N,N-diethylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | XHOADYKJSBCVBJ-QMMMGPOBSA-N |
| Isomeric SMILES | CCN(CC)[C@H]1CCNC1 |
| Canonical SMILES | CCN(CC)C1CCNC1 |
Introduction
(S)-N,N-Diethylpyrrolidin-3-amine is a chiral small molecule with the molecular formula C8H17N2. It features a pyrrolidine ring substituted with two ethyl groups at the nitrogen atom, contributing to its unique stereochemistry and potential biological activity. The compound's structure consists of a five-membered ring containing nitrogen, which plays a crucial role in its interactions with biological targets. Its molecular weight is approximately 143.24 g/mol, making it relatively lightweight compared to larger organic compounds.
Synthesis Methods
The synthesis of (S)-N,N-diethylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common synthetic route includes controlling the stereochemistry to ensure that the product is the (S)-enantiomer, which may involve using chiral catalysts or resolving agents.
Biological Activity and Applications
The biological activity of (S)-N,N-diethylpyrrolidin-3-amine is attributed to its ability to interact with various molecular targets, including receptors and enzymes. It has been studied for its potential effects on neurotransmission and metabolic pathways. The chiral nature of this compound means that its (S) configuration may confer distinct pharmacological properties compared to its (R) counterpart or other similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with (S)-N,N-diethylpyrrolidin-3-amine. The following table highlights their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-N,N-Diethylpyrrolidin-3-amine | Similar backbone but different stereochemistry | Potentially different biological activity due to chirality |
| N,N-Dimethylpyrrolidin-3-amine | Lacks ethyl substituents | Simpler structure; may exhibit different pharmacological properties |
| N-Ethyl-N-methylpyrrolidin-3-amine | Contains one ethyl and one methyl group | Different steric hindrance; potential variations in receptor binding |
| N,N-Diisopropylethylamine | Contains two isopropyl groups | Higher steric hindrance; used as a non-nucleophilic base |
Research Findings and Potential Applications
Research into the interaction of (S)-N,N-diethylpyrrolidin-3-amine with biological targets has shown that it can effectively bind to specific receptors involved in neurotransmission. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing various physiological processes. Ongoing studies aim to elucidate its full pharmacological profile and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume